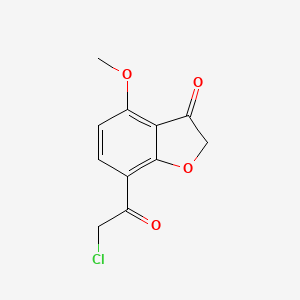

7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one

Description

Properties

IUPAC Name |

7-(2-chloroacetyl)-4-methoxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4/c1-15-9-3-2-6(7(13)4-12)11-10(9)8(14)5-16-11/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGLLURJBWACGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)COC2=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically starts from a suitably substituted 2-hydroxybenzaldehyde or phenol derivative bearing a methoxy group at the 4-position. The 2-hydroxy group is crucial for cyclization to the benzofuran ring.

A key intermediate is a 2-(2-formyl-4-substituted phenoxy)hexanoic acid derivative , which upon activation and cyclization yields the benzofuran core with the desired substitution pattern.

Stepwise Synthetic Route

The preparation involves the following major steps:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 2-(2-formyl-4-substituted phenoxy)hexanoic acid | Reaction of 2-hydroxybenzaldehyde derivative with 2-chlorohexanoic acid or 2-bromohexanoic acid in presence of base (e.g., triethylamine) and organic solvent (e.g., toluene, dichloroethane) | Ether linkage formation between phenol and alkyl halide |

| 2 | Conversion to acyl chloride or sulfonate intermediate | Treatment with oxalyl chloride or thionyl chloride (for acyl chloride) or tosyl chloride (for sulfonate) in organic solvent at 50-100°C | Activation of carboxylic acid for cyclization |

| 3 | Intramolecular cyclization to benzofuran | Slow addition of acyl chloride solution to refluxing organic base (e.g., triethylamine) in solvent, reflux for 3-12 hours | Formation of benzofuran ring with 2,3-dihydro-3-one moiety |

| 4 | Purification | Crystallization, distillation, or column chromatography | Pure this compound |

Reaction Conditions and Notes

- Solvents: Preferred solvents include toluene, dichloroethane, and benzene due to their stability and ability to dissolve intermediates.

- Bases: Triethylamine is commonly used to neutralize acids formed during acyl chloride formation and to facilitate cyclization.

- Temperature: Activation steps are performed at moderate temperatures (50-100°C), while cyclization requires reflux conditions (typically 70-110°C).

- Time: Cyclization times range from 3 to 12 hours depending on scale and conditions.

- Yield: Purification methods ensure high purity; yields depend on reaction optimization but are generally moderate to good.

Alternative Synthetic Approaches

Other benzofuran syntheses involve:

- Intramolecular Wittig reactions starting from phenol derivatives

- Claisen rearrangements of propargyl ethers

- Condensation of arylalkynyl ethers under acidic conditions

However, these are less directly applicable to the specific 7-(2-chloroacetyl) substitution pattern and dihydro-3-one moiety.

Chemical Reactions Analysis

Types of Reactions

7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroacetyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Compounds within the benzofuran family have been documented for their antimicrobial properties. The presence of the chloroacetyl group may enhance the compound's interaction with microbial targets. Similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

The structural components of 7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one suggest potential anticancer properties. Benzofurans are often explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods. One common approach involves:

- Dissolving starting materials in an organic solvent.

- Refluxing the mixture to facilitate the reaction.

- Purifying the resulting compound through crystallization or chromatography.

This method allows for the efficient production of the compound while maintaining high purity levels necessary for biological testing.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-Acetyl-5-hydroxybenzofuran | Hydroxy group at position 5 | Antimicrobial | Lacks chloroacetyl group |

| 4-Methoxybenzofuran | Methoxy group at position 4 | Antioxidant | Simpler structure |

| 7-Acetylbenzofuran | Acetyl group at position 7 | Anticancer | No chlorine substituent |

| 6-Chlorobenzofuran | Chlorine substituent at position 6 | Antimicrobial | Different substitution pattern |

The combination of both chloroacetyl and methoxy groups in this compound may enhance its reactivity and biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 2,3-dihydro-1-benzofuran-3-one class, which has been extensively studied for antimicrobial, anticancer, and antitubercular properties. Below is a comparative analysis with three structurally related derivatives:

*Calculated based on molecular formula C11H9ClO4.

Structural and Functional Differences

- Substituent Effects : The 2-chloroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles like amines and thiols. This contrasts with TB501’s m-chlorophenyl propenylidene group, which improves lipophilicity and membrane penetration .

- Biological Activity: TB501 exhibits notable antitubercular activity, with liposome-encapsulated formulations showing higher inhibition at low concentrations compared to free drug forms. The target compound’s bioactivity remains less documented but is hypothesized to depend on the chloroacetyl group’s interaction with cellular targets .

- Synthetic Utility : The tert-butyl derivative () lacks reactive groups like chloroacetyl, making it less versatile in derivatization reactions but more stable for material applications .

Biological Activity

The compound 7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one is a derivative of benzofuran that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzofuran core : A fused ring system that contributes to its biological properties.

- Chloroacetyl group : This moiety enhances reactivity and may influence binding affinity to biological targets.

- Methoxy group : Known to affect lipophilicity and bioavailability.

The compound's CAS number is 1803601-73-1 , and it is commercially available for research purposes .

Antinociceptive Effects

Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant antinociceptive properties. For instance, studies have shown that compounds in this class can reverse neuropathic pain in animal models without affecting locomotor behavior. Specifically, the compound demonstrated efficacy in spinal nerve ligation and paclitaxel-induced neuropathy models .

The biological activity of this compound may be attributed to its interaction with cannabinoid receptors. Selective agonism at the CB2 receptor has been noted, suggesting a potential pathway for pain modulation . The binding mode of these compounds has been elucidated through ligand-steered modeling, which aids in understanding their pharmacodynamics.

Cytotoxicity Studies

In vitro assays indicate that certain benzofuran derivatives exhibit cytotoxic effects against cancer cell lines. For instance, some related compounds have shown IC50 values ranging from 22 to 52 µM against HeLa and L1210 cell lines . However, specific cytotoxicity data for this compound remains to be fully explored.

Study 1: Neuropathic Pain Model

In a study investigating the effects of various benzofuran derivatives on neuropathic pain models, this compound was administered to rats subjected to spinal nerve ligation. Results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential as an analgesic agent .

Study 2: Antimicrobial Screening

A screening of benzofuran derivatives against MRSA revealed that compounds with similar structural motifs exhibited significant antibacterial activity. This suggests that further investigation into the antimicrobial properties of this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-(2-chloroacetyl)-substituted benzofuran derivatives, and how do reaction conditions influence yields?

- Methodology : The synthesis of benzofuran derivatives often involves Claisen-Schmidt condensation between substituted benzofuran-3-ones and chloroacetyl chloride. Substituents on the benzofuran core (e.g., methoxy groups) require precise temperature control (70–80°C) and anhydrous conditions to avoid side reactions. Catalysts like piperidine or acetic acid are critical for optimizing yields, as demonstrated in analogous syntheses of 6-(benzyloxy)-2-arylidene benzofuran-3-ones .

- Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of reagents. For example, dichloromethane or THF is preferred for solubility, while excess chloroacetyl chloride may lead to undesired diacylation.

Q. How is structural characterization of 7-(2-chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one validated in academic studies?

- Analytical Techniques :

- XRD : Single-crystal X-ray diffraction confirms bond lengths and dihedral angles, particularly the planarity of the benzofuran ring and chloroacetyl substituent .

- NMR : H and C NMR identify methoxy protons (δ ~3.8–4.0 ppm) and carbonyl carbons (δ ~170–190 ppm). Spin-spin coupling in dihydrofuran rings (J = 6–8 Hz) resolves stereochemistry .

- MS/IR : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]), while IR confirms C=O (1720–1750 cm) and C-Cl (650–750 cm) stretches .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Screening Protocols :

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values, often paired with ROS generation or apoptosis pathway analysis .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to resolve low yields in chloroacetylation of 4-methoxy-2,3-dihydrobenzofuran-3-one?

- Troubleshooting :

- Side Reactions : Competing hydrolysis of chloroacetyl groups in polar protic solvents (e.g., ethanol) necessitates strict anhydrous conditions.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)) or Lewis acids (e.g., ZnCl) may enhance electrophilic substitution at the 7-position .

Q. How do researchers reconcile contradictory data on the biological activity of chloroacetyl-substituted benzofuran derivatives?

- Data Analysis :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) at the 7-position enhance antibacterial activity but reduce solubility, leading to variability in MIC values across studies .

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) and use positive controls (e.g., ciprofloxacin) to normalize results. Meta-analyses of SAR datasets can identify outliers .

Q. What computational strategies are employed to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- In Silico Methods :

- DFT Calculations : Gaussian09 simulations (B3LYP/6-31G*) model transition states for SN2 reactions at the chloroacetyl group, predicting activation energies and regioselectivity .

- Molecular Docking : AutoDock Vina screens binding affinities to biological targets (e.g., E. coli DNA gyrase), guiding derivatization for enhanced potency .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XRD) resolve ambiguities in stereochemical assignments?

- Case Example :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.